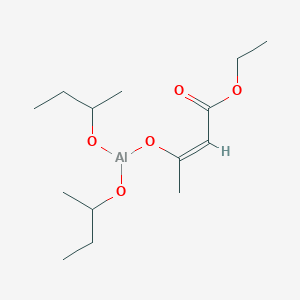

Aluminum di(sec-butoxide)acetoacetic ester chelate

Vue d'ensemble

Description

Aluminum di(sec-butoxide)acetoacetic ester chelate is a chemical compound with the molecular formula C14H27AlO5 . It is used in conjunction with lithium acetate and titanium(IV) ethoxide to prepare precursor sol to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on glass substrate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H27AlO5 . The molecular weight of the compound is 302.34 .Chemical Reactions Analysis

This compound is used in chemical reactions to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on glass substrate . The detailed mechanism of these reactions is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 204°C and a density of 1.03 g/mL at 20°C .Applications De Recherche Scientifique

Compaction and Sintering Behavior in Ceramics

Research conducted by Ueno et al. (2001) explored the synthesis of Al chelate compounds with varying carbon chain lengths and their application in modifying silica powder. This study revealed that aluminum sec-butoxide and its Al chelate compounds, when used as surface modifiers, significantly impact the compaction and sintering behavior of silica. Specifically, they observed that the tap density of modified silica decreased with longer carbon chains, while the green density of pressed bodies increased, resulting in less porous sintered bodies at high temperatures (Ueno et al., 2001).

Hydrophilic-Hydrophobic Properties of Silica

In a related study, Ueno et al. (2000) investigated the influence of carbon chain length on the hydrophilic-hydrophobic properties of dried silica modified with aluminum sec-butoxide and its Al chelate compounds. They found that water vapor adsorption on dried silica decreased with increasing carbon chain length, indicating a shift in surface properties based on the modifier used. This study highlights the potential of Al chelate compounds in tailoring the surface characteristics of silica for various applications (Ueno et al., 2000).

Nanolithography Applications

Saifullah et al. (2004) explored the use of aluminum tri-sec-butoxide modified with various β-ketoesters for electron beam-sensitive spin-coatable Al2O3 resists. Their research demonstrated that these chelated complexes increase the electron beam sensitivity, enabling the production of ultra-fine oxide lines as small as 8 nm. This discovery has significant implications for advanced nanolithography techniques (Saifullah et al., 2004).

Development of Nanostructured Alumina Coatings

Nass and Schmidt (1990) utilized chelating agents like ethylacetoacetate to avoid undesirable precipitation during the hydrolysis of aluminum-sec-butoxides. Their research resulted in alumina sols with particle sizes ranging from 1 to 15 nm. The small particle size facilitated the production of X-ray amorphous gel powders and crystallization of α-alumina at high temperatures, essential for developing advanced coatings and materials (Nass & Schmidt, 1990).

Synthesis of Alumina-Silica Sol and Mullite Fiber

Chen Li-fu (2009) demonstrated the use of aluminum sec-butoxide in preparing stable alumina-silica sols, which were applied in the production of mullite fiber. The study found that ethyl acetoacetate effectively improved sol stability by chelating with aluminum ions, an essential step in producing high-quality mullite fibers (Chen Li-fu, 2009).

Sol-Gel Synthesis of Nanocrystalline Powders

Dianying Chen and Jordan (2009) synthesized Al2O3–TiO2 nanocrystalline powders via a sol-gel process using aluminum sec-butoxide and titanium isopropoxide as precursors, with ethyl acetoacetate as a chelating agent. Their research focused on the thermal and crystallization behaviors of the precursor powders, revealing that the average crystalline size of heat-treated Al2O3–TiO2 powders at 1,100°C is approximately 100 nm. This study contributes to the understanding of nanocrystalline powder synthesis, which has implications for various industrial applications (Chen & Jordan, 2009).

Multifunctionality in Textile Treatment

Huang et al. (2007) investigated the effects of using an aluminum (sec-butoxide)3/ethyl acetoacetate mixed sol for pre-treating nylon-dyed fabrics. Their findings showed significant improvements in water and oil repellence, anti-ultraviolet, and anti-bacterial functions. This study demonstrates the multifunctional applications of chelated sols in textile treatment, offering new avenues for fabric processing and finishing technologies (Huang et al., 2007).

Nanoimprint Lithography of Metal Oxides

Ganesan et al. (2012) showcased a novel approach for direct nanoimprint lithography of Al2O3 using a chelated monomer-based precursor. Their method involved reacting aluminum tri-sec-butoxide with a chelating monomer, resulting in a stable precursor suitable for large area direct nanoimprint lithography. This process allowed the fabrication of various Al2O3 patterns and represents a significant advancement in the field of nanoimprint lithography for metal oxides (Ganesan et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Aluminum di(sec-butoxide)acetoacetic ester chelate is the formation of thin films on glass substrates . It is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare precursor sol, which is then used to prepare Li1.3Al0.3Ti1.7 (PO4)3 thin films .

Mode of Action

The compound interacts with its targets through a process known as electrospinning . After this process and subsequent heat treatment, the compound forms a non-woven network with macropores .

Biochemical Pathways

The compound affects the chemical transformation of adsorbed molecules . Acid sites on Al2O3, which are formed from the compound, play a crucial role in this transformation . The molecules ultimately react and desorb from the catalyst .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may affect its bioavailability.

Result of Action

The result of the compound’s action is the formation of Li1.3Al0.3Ti1.7 (PO4)3 thin films on glass substrates . These films have a high total acidity of approximately 0.70 µmol/m2 .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and moisture . For instance, the compound is sensitive to moisture , which can affect its stability and efficacy in forming thin films.

Propriétés

IUPAC Name |

ethyl (Z)-3-di(butan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZMQCYGPHUYMI-OAWHIZORSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

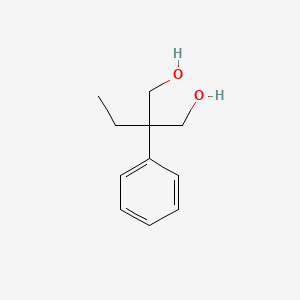

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

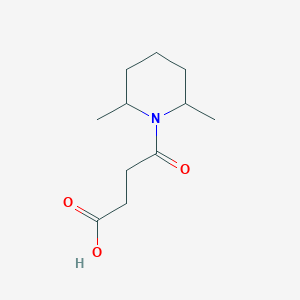

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

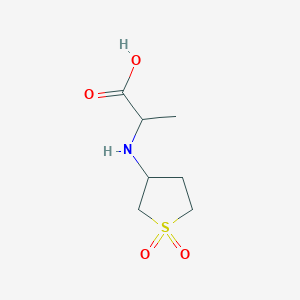

![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)